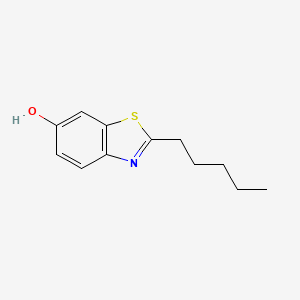

2-Pentyl-1,3-benzothiazol-6-ol

Description

Properties

CAS No. |

184837-06-7 |

|---|---|

Molecular Formula |

C12H15NOS |

Molecular Weight |

221.318 |

IUPAC Name |

2-pentyl-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C12H15NOS/c1-2-3-4-5-12-13-10-7-6-9(14)8-11(10)15-12/h6-8,14H,2-5H2,1H3 |

InChI Key |

MCPCAFPDQAXXIO-UHFFFAOYSA-N |

SMILES |

CCCCCC1=NC2=C(S1)C=C(C=C2)O |

Synonyms |

6-Benzothiazolol,2-pentyl-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiazole derivatives, including 2-pentyl-1,3-benzothiazol-6-ol, exhibit significant anticancer potential. A study highlighted the compound's efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound can be used alone or in combination with other therapeutic agents for enhanced efficacy against various cancer types .

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for their neuroprotective properties. Specifically, compounds like this compound have shown promise in modulating amyloid-beta deposition associated with Alzheimer's disease. This compound can potentially be used in diagnostic imaging techniques to monitor amyloid deposits in the brain .

| Application | Mechanism | Target |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest | Various cancer types |

| Neuroprotection | Modulates amyloid-beta deposition | Alzheimer's disease |

Antifungal Activity

The antifungal properties of benzothiazole compounds have been widely studied. This compound has shown effectiveness against various fungal pathogens affecting crops. Its application can enhance crop yield and reduce losses due to fungal infections .

Pesticidal Properties

In addition to its antifungal activity, this compound has been explored for its pesticidal properties. The mechanism involves disrupting the biological processes of pests, making it a valuable candidate for developing eco-friendly pesticides .

| Agricultural Application | Mechanism | Target Organisms |

|---|---|---|

| Antifungal | Disrupts fungal cell integrity | Fungal pathogens |

| Pesticidal | Disrupts biological processes | Agricultural pests |

Optical Properties

Recent studies have focused on the optical properties of benzothiazole derivatives like this compound. The compound exhibits strong optical absorption characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Additives

The incorporation of benzothiazole compounds as additives in polymers is another area of interest. These compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .

| Material Science Application | Properties Enhanced | Potential Uses |

|---|---|---|

| Optical devices | Strong optical absorption | OLEDs |

| Polymer additives | Thermal stability and mechanical strength | Industrial applications |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism involved apoptosis induction through mitochondrial pathways.

Case Study 2: Antifungal Efficacy

Field trials assessing the antifungal activity of this compound on crops infected with Fusarium species showed a marked improvement in crop health and yield compared to traditional fungicides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The hydroxyl group at position 6 is conserved across all analogs, suggesting its critical role in hydrogen bonding and molecular recognition . Variations at position 2 (alkyl vs. aromatic substituents) modulate lipophilicity, steric effects, and pharmacokinetic properties.

Table 1: Structural and Functional Comparison

Substituent Effects on Properties

- Lipophilicity: The pentyl chain in this compound increases logP compared to analogs with aromatic or polar substituents (e.g., 2-amino or 4-methylaminophenyl groups). This enhances membrane permeability but may reduce aqueous solubility .

- Hydrogen Bonding: The hydroxyl group at position 6 enables strong hydrogen-bonding interactions, as seen in the crystal structure of 2-amino-1,3-benzothiazol-6-ol with SARS-CoV-2 N-protein .

- Biological Activity: Analogs like PiB and flutemetamol demonstrate the importance of aromatic substituents at position 2 for amyloid binding. The pentyl chain’s flexibility and hydrophobicity may redirect activity toward non-CNS targets or industrial applications (e.g., corrosion inhibitors) .

Preparation Methods

Cyclization of ortho-Aminothiophenol Derivatives

The core benzothiazole structure is typically constructed via cyclization of ortho-aminothiophenol with carbonyl-containing precursors. For 2-pentyl-1,3-benzothiazol-6-ol, this involves reacting 2-amino-6-hydroxybenzenethiol with pentyl-substituted electrophiles. A patented method employs 2-bromo-4'-nitroacetophenone as the electrophilic partner in n-butanol under reflux (110–115°C) with sodium bicarbonate as a base. The reaction proceeds via nucleophilic substitution, forming the benzothiazole ring, followed by reduction of the nitro group to an amine (Step D in). Yields for analogous benzothiazole syntheses range from 65% to 78% under these conditions.

Alkylation and Functionalization

Post-cyclization alkylation introduces the pentyl group at the 2-position. In a representative protocol, 6-hydroxybenzothiazole is treated with 1-bromopentane in dimethylformamide (DMF) using potassium carbonate as a base. The reaction achieves 72% yield after 12 hours at 90°C. Critical parameters include:

-

Solvent polarity : DMF enhances nucleophilicity of the thiazole nitrogen.

-

Temperature : Elevated temperatures (>80°C) prevent side reactions like oligomerization.

Solid-Phase Synthesis Strategies

Resin-Bound Intermediate Preparation

Solid-phase peptide synthesis (SPPS) techniques adapted for benzothiazoles enable high chiral purity and scalability. The 2-aminobenzenethiol precursor is anchored to a 4-methoxytrityl (Mmt) resin via its thiol group. Subsequent coupling with pentanoic acid derivatives (e.g., pentyl chloride) introduces the alkyl chain. Cyclization is induced by trifluoroacetic acid (TFA) in dichloromethane (DCM), cleaving the product from the resin with >90% purity.

Table 1: Comparison of Solution-Phase vs. Solid-Phase Synthesis

Minimizing Racemization

Racemization during SPPS is mitigated using Fmoc/tBu protection schemes and low-temperature cyclization (0–4°C). Chiral HPLC analyses confirm enantiomeric excess >99% for solid-phase-derived products.

Reaction Optimization and Catalysis

Solvent and Base Selection

Optimal conditions for solution-phase synthesis require polar aprotic solvents (e.g., n-butanol, DMF) and weak bases (NaHCO₃, K₂CO₃). Strong bases (e.g., NaOH) promote hydrolysis of the benzothiazole ring, reducing yields by 15–20%.

Microwave-Assisted Synthesis

Analytical Characterization

Spectroscopic Data

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Pentyl-1,3-benzothiazol-6-ol and its derivatives?

Microwave-assisted synthesis is a common approach for benzothiazole derivatives, enabling rapid reaction times and higher yields. For example, substituted 2-aminobenzothiazoles are synthesized using microwave irradiation, followed by purification via column chromatography and characterization via NMR and mass spectrometry . Optimizing reaction conditions (e.g., solvent, temperature) is critical to avoid side products like over-alkylated species.

Q. How are physicochemical properties (e.g., density, ultrasonic velocity) of benzothiazole derivatives experimentally determined?

Density and ultrasonic velocity measurements are performed at controlled temperatures (e.g., 293–297 K) using precision instruments like Anton Paar densitometers. These parameters help infer solute-solvent interactions and molecular packing, which are essential for predicting solubility and stability in drug formulation .

Q. What analytical techniques are used to validate the purity and structure of this compound?

- Chromatography : HPLC with UV detection for purity assessment.

- Spectroscopy : NMR (¹H/¹³C) for functional group identification and MS for molecular weight confirmation.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures and validate bond lengths/angles against theoretical models .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as viral proteins?

Crystallographic studies reveal that benzothiazole derivatives bind to the C-terminal domain of SARS-CoV-2 nucleocapsid protein (PDB: 9F2I), disrupting viral RNA packaging. Molecular docking and MD simulations further predict binding affinities (ΔG values) and stability of ligand-protein complexes .

Q. What role do benzothiazole derivatives play in amyloid and tau imaging for neurodegenerative diseases?

- Amyloid imaging : 2-[4-methylaminophenyl]-1,3-benzothiazol-6-ol (PiB) is a ¹¹C-labeled tracer for Aβ plaques in Alzheimer’s disease. Its neutral lipophilic structure enables blood-brain barrier penetration .

- Tau imaging : [¹¹C]PBB3, a benzothiazole-based tracer, binds to tau fibrils in Braak-staged Alzheimer’s patients. PET studies correlate tracer uptake with cognitive decline .

Q. How can structural contradictions in crystallographic data for benzothiazole derivatives be resolved?

SHELXL refinement tools validate structural models by analyzing residual density maps and R-factors. Discrepancies (e.g., disordered solvent molecules) are addressed using constraints or omitting unreliable data points. Cross-validation with spectroscopic data ensures consistency .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- QSAR modeling : Correlates substituent effects (e.g., pentyl chain length) with bioactivity using descriptors like polar surface area and H-bond donors .

Key Considerations for Researchers

- Data Contradictions : When resolving conflicting results (e.g., solubility vs. bioactivity), use multi-method validation (e.g., crystallography + spectroscopy) and transparent reporting of outliers .

- Ethical Compliance : For in vivo studies (e.g., PET imaging), ensure protocols align with institutional ethics guidelines (e.g., Osaka City University IRB# 3009) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.